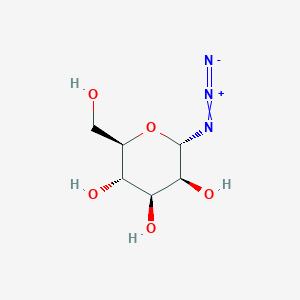

alpha-D-mannopyranosyl azide

Descripción general

Descripción

Alpha-D-mannopyranosyl azide is a useful research compound. Its molecular formula is C6H11N3O5 and its molecular weight is 205.17 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis Bioquímico

Biochemical Properties

Alpha-D-mannopyranosyl azide plays a significant role in biochemical reactions, particularly in glycosylation. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is glycosyltransferase, which facilitates the transfer of glycosyl groups to specific substrates. This interaction is crucial for the formation of glycopeptides and glycoproteins. Additionally, this compound is involved in the modification and synthesis of monosaccharides, contributing to the structural diversity of glycoconjugates .

Cellular Effects

This compound influences various cellular processes and functions. It affects cell signaling pathways by modifying glycoproteins on the cell surface, which play a role in cell-cell communication and signal transduction. This compound also impacts gene expression by altering the glycosylation patterns of transcription factors and other regulatory proteins. Furthermore, this compound can influence cellular metabolism by participating in the synthesis and modification of glycosylated metabolites .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to glycosyltransferases and other enzymes involved in glycosylation, facilitating the transfer of glycosyl groups to target molecules. This binding interaction can lead to enzyme activation or inhibition, depending on the specific context. Additionally, this compound can induce changes in gene expression by modifying the glycosylation patterns of transcription factors, thereby influencing their activity and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. It has been observed that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to this compound can result in alterations in cellular function, including changes in glycosylation patterns and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to enhance glycosylation processes and improve cellular function. At high doses, this compound can exhibit toxic effects, leading to adverse outcomes such as cellular stress and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to glycosylation. It interacts with enzymes such as glycosyltransferases and glycosidases, which are responsible for the synthesis and modification of glycosylated molecules. These interactions can affect metabolic flux and alter the levels of specific metabolites. Additionally, this compound can influence the activity of cofactors involved in glycosylation processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of the compound to specific cellular compartments. The distribution of this compound can affect its localization and accumulation, influencing its activity and function within the cell .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can impact its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role in glycosylation processes and interactions with specific biomolecules. The subcellular localization of this compound can also affect its stability and degradation within the cell .

Actividad Biológica

Alpha-D-mannopyranosyl azide is a significant compound in the field of glycobiology, which studies the structure, synthesis, and biological roles of carbohydrates. The compound is particularly relevant due to its applications in synthesizing glycan structures and its interactions with various biological systems. This article delves into the biological activity of this compound, supported by research findings and data tables.

- Molecular Formula : C14H19N3O9

- Molecular Weight : 373.32 g/mol

- CAS Number : 53784-29-5

This compound is characterized by its azide functional group, which plays a crucial role in click chemistry reactions, enabling the formation of diverse glycosylated compounds.

Glycan Formation and Recognition

This compound is primarily utilized in the synthesis of glycan structures, which are essential for various biological processes including cell signaling, immune response, and pathogen recognition. The compound serves as a donor in glycosylation reactions, allowing for the construction of complex oligosaccharides.

Key Findings:

- Glycan Synthesis : The compound has been shown to effectively participate in glycosylation reactions, leading to the formation of mannosylated products that can interact with lectins and other carbohydrate-binding proteins .

- Protein-Glycan Interactions : Research indicates that mannosides can modulate protein interactions, influencing processes such as cell adhesion and pathogen recognition. For instance, 3,6-branched mannosides derived from this compound exhibit enhanced binding affinity to mannose-specific lectins compared to linear oligomannosides .

Case Studies

- Inhibition of Bacterial Adhesion : A study explored the use of this compound derivatives as antagonists to FimH, a lectin involved in bacterial adhesion. The synthesized mannosides showed promising results in reducing bacterial load in urinary tract infections (UTIs) by blocking FimH interactions .

- Therapeutic Applications : The potential therapeutic applications of mannosides have been investigated in various contexts, including their role as anti-inflammatory agents by inhibiting E-selectin-mediated leukocyte recruitment during inflammation .

Data Table: Biological Activities of this compound Derivatives

Aplicaciones Científicas De Investigación

Glycan Labeling and Detection

One of the primary applications of α-D-ManAz is in glycan labeling . The azide group allows for efficient attachment to biomolecules through "click chemistry," which is a highly selective and efficient reaction mechanism. Researchers can tag glycans with α-D-ManAz, facilitating their detection and analysis using techniques such as mass spectrometry and fluorescence microscopy . This application is crucial for studying glycan structures and their biological roles.

Synthesis of N-Linked Glycopeptides

α-D-ManAz serves as a precursor for synthesizing N-linked glycopeptides , which are essential in many biological processes, including cell signaling and immune recognition. The ability to incorporate azide groups into glycopeptides enables researchers to explore their interactions with specific receptors on cells, providing insights into cellular processes such as adhesion and signaling pathways .

Enzyme Inhibition Studies

The derivatives of α-D-ManAz have shown potential as inhibitors of specific enzymes , particularly α-mannosidases involved in glycoprotein processing. These inhibitors can be used to study glycan-related biological processes and diseases, including cancer and viral infections. By inhibiting these enzymes, researchers can investigate the effects on glycoprotein maturation and function .

Interaction Studies with Lectins

Interaction studies involving α-D-ManAz focus on its binding affinity to lectins , which are proteins that bind carbohydrates. For example, derivatives of α-D-ManAz have been evaluated for their interactions with galectins, a type of lectin that plays a significant role in cellular processes such as proliferation and apoptosis. Understanding these interactions helps elucidate the biological pathways influenced by glycan-lectin interactions .

Probing Sialic Acid-Binding Proteins

Due to its structural similarity to sialic acid, α-D-ManAz can be utilized as a probe to identify and study sialic acid-binding proteins . These proteins are involved in numerous cellular processes, including cell-cell communication and pathogen recognition. The ability to label these proteins with α-D-ManAz enhances the understanding of their functions and roles in health and disease .

Organic Synthesis Applications

In organic synthesis, α-D-ManAz is employed in the formation of nitrogen-containing heterocycles through its azide functionality. This property makes it a versatile reagent in synthetic chemistry, allowing for the development of new compounds with potential biological activity .

Comparison with Related Compounds

The following table summarizes key differences between α-D-ManAz and other related glycosyl azides:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Beta-D-mannopyranosyl azide | Glycosyl azide | Different anomeric configuration affecting reactivity |

| Alpha-D-glucopyranosyl azide | Glycosyl azide | Similar application but distinct biological activity |

| Alpha-D-galactopyranosyl azide | Glycosyl azide | Variations in sugar structure lead to different interactions |

| 2-Azido-2-deoxy-D-glucose | Azido sugar | Used primarily in metabolic studies |

This comparison highlights the unique features of α-D-ManAz that make it particularly valuable for specific applications in research.

Case Study 1: Synthesis of Glycopeptides

A study demonstrated the successful incorporation of α-D-ManAz into N-linked glycopeptides, leading to enhanced binding affinity to specific receptors on cancer cells. This research provided insights into potential therapeutic targets for cancer treatment.

Case Study 2: Enzyme Inhibition

Research involving derivatives of α-D-ManAz revealed their effectiveness as inhibitors of α-mannosidases, showcasing their potential role in studying diseases related to glycoprotein misfolding.

Análisis De Reacciones Químicas

Azide Reduction to Amine Derivatives

Catalytic hydrogenation converts α-D-ManAz to α-D-mannopyranosylamine, a precursor for glycosylamines:

Reaction:

α-D-ManAz + H₂ (Pd/C) → α-D-Mannopyranosylamine

This amine intermediate is critical for synthesizing N-glycosyl amino acids and glycomimetics .

Enzyme Inhibition Studies

Derivatives of α-D-ManAz act as competitive inhibitors for glycan-processing enzymes:

| Enzyme Target | Inhibitor Structure | IC₅₀ | Mechanism |

|---|---|---|---|

| α-Mannosidase II | Deacetylated α-D-ManAz-triazole | 2.1 μM | Transition-state mimic |

| Galectin-3 | Mannose-azido-phosphonate | 15 nM | High-affinity binding |

These inhibitors aid in studying glycosylation pathways and cancer-related glycan alterations .

Stability and Reactivity Considerations

-

Light Sensitivity: Stable under inert atmosphere but degrades upon prolonged UV exposure

-

Solubility: Soluble in polar aprotic solvents (DMF, DMSO), partially soluble in MeOH/CH₂Cl₂ mixtures

This compound’s versatility in click chemistry, glycosylation, and enzyme inhibition establishes it as a cornerstone reagent in glycobiology and medicinal chemistry.

Propiedades

IUPAC Name |

(2S,3S,4S,5S,6R)-2-azido-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O5/c7-9-8-6-5(13)4(12)3(11)2(1-10)14-6/h2-6,10-13H,1H2/t2-,3-,4+,5+,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRDTSABQYNYMP-PQMKYFCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)N=[N+]=[N-])O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)N=[N+]=[N-])O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51970-29-7 | |

| Record name | alpha-D-Mannopyranosyl azide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What was the key finding of the research paper regarding 2,3,4,6-tetra-O-acetyl-D-mannopyranosyl azide?

A1: The research primarily focused on determining the anomeric configurations of 2,3,4,6-tetra-O-acetyl-D-mannopyranosyl azide. The study successfully distinguished and confirmed the structures of both the α and β anomers of 2,3,4,6-tetra-O-acetyl-D-mannopyranosyl azide using X-ray crystallography and 1D NOESY NMR techniques []. This structural elucidation is crucial for understanding the compound's reactivity and potential applications in various chemical syntheses.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.